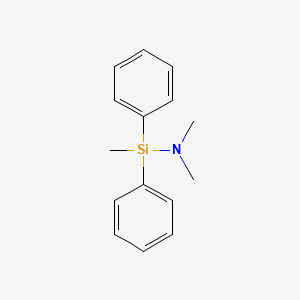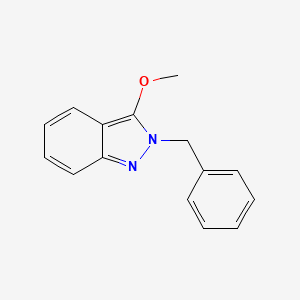![molecular formula C13H12N4O B11868046 6-[(2-methylphenyl)methoxy]-7H-purine CAS No. 67733-76-0](/img/structure/B11868046.png)
6-[(2-methylphenyl)methoxy]-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Methylbenzyl)oxy)-1H-purine is a compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a 2-methylbenzyl group through an oxygen atom. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbenzyl)oxy)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methylbenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 2-methylbenzyl alcohol reacts with the purine derivative in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 80°C to 120°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-((2-Methylbenzyl)oxy)-1H-purine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-Methylbenzyl)oxy)-1H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-((2-Methylbenzyl)oxy)-1H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving purine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-((2-Methylbenzyl)oxy)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-1H-purine: Similar structure but lacks the 2-methyl group on the benzyl moiety.
6-(2-Chlorobenzyl)oxy-1H-purine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
6-(2-Methoxybenzyl)oxy-1H-purine: Features a methoxy group instead of a methyl group on the benzyl ring.
Uniqueness
6-((2-Methylbenzyl)oxy)-1H-purine is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and alter its pharmacokinetic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
67733-76-0 |
|---|---|
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
6-[(2-methylphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O/c1-9-4-2-3-5-10(9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
CDCYPSVZKPSKRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)



